Product packaging for Atreleuton Glucuronide(Cat. No.:)

Atreleuton Glucuronide

Cat. No.: B1164873
M. Wt: 494.49
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a pivotal Phase II metabolic pathway responsible for the metabolism and elimination of a vast number of xenobiotics and endogenous compounds. nih.govnih.gov This process involves the covalent attachment of a glucuronic acid moiety, derived from D-glucose, to a substrate. uomus.edu.iq The addition of this highly polar and ionizable glucuronyl group, with its carboxylate and hydroxyl groups, significantly increases the water solubility of the substrate. uomus.edu.iqwikipedia.org This enhanced hydrophilicity is crucial for the subsequent excretion of the resulting glucuronide conjugate, typically via urine or bile. nih.govwikipedia.org

While often a secondary step following Phase I modifications like hydroxylation, glucuronidation can also be the primary and dominant metabolic route for certain compounds. nih.gov The process is generally considered a detoxification mechanism, as it usually renders the parent compound inactive and non-toxic, preparing it for removal from the body. nih.govlongdom.org However, there are exceptions where glucuronide metabolites can be biologically active. annualreviews.orgresearchgate.net

Role of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) in Conjugation Chemistry

The enzymatic catalysis of glucuronidation is carried out by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). wikipedia.orgnih.gov These enzymes are primarily located in the endoplasmic reticulum of cells, with high concentrations in the liver, which is the main site of drug metabolism, as well as in other tissues like the intestine, kidneys, and brain. wikipedia.orgnih.gov

The conjugation reaction catalyzed by UGTs involves two key steps. First is the synthesis of an activated form of glucuronic acid, uridine-5-diphospho-α-D-glucuronic acid (UDPGA). uomus.edu.iq Subsequently, UGTs facilitate the transfer of the glucuronic acid moiety from UDPGA to a nucleophilic functional group on the substrate molecule. researchgate.net These functional groups can include hydroxyls (phenolic and alcoholic), carboxyls, amines, and thiols. uomus.edu.iqnih.gov The human UGT superfamily is diverse, comprising several isoforms with varying substrate specificities, which allows the body to process a wide range of structurally different compounds. nih.govacs.org

General Academic Significance of Glucuronide Metabolites in Biological Systems

The study of glucuronide metabolites holds considerable academic and clinical significance. Glucuronidation plays a critical role in pharmacokinetics, influencing the clearance, and consequently the efficacy and duration of action, of many drugs. nih.gov Understanding the glucuronidation patterns of a drug is essential during its development to predict its metabolic fate and potential for drug-drug interactions. nih.gov

Furthermore, while glucuronidation is predominantly a detoxification pathway, some glucuronide conjugates can be chemically reactive or pharmacologically active. annualreviews.orgresearchgate.net For instance, acyl glucuronides, formed from carboxylic acid-containing drugs, have been associated with idiosyncratic adverse drug reactions due to their potential to form covalent adducts with proteins. researchgate.net In some cases, the glucuronide metabolite may even exhibit greater biological activity than the parent compound. annualreviews.org Additionally, the presence of specific glucuronide metabolites in biological fluids can serve as biomarkers for exposure to certain drugs or toxins. researchgate.netacs.org The interplay between UGT enzymes and β-glucuronidases, which can cleave glucuronides back to their aglycones, can also lead to enterohepatic recirculation, prolonging the presence of a drug in the body. nih.govannualreviews.org

Properties

Molecular Formula

C22H23FN2O8S

Molecular Weight

494.49

Origin of Product

United States

Atreleuton Glucuronide: Contextual Background and Preclinical Metabolic Formation

Parent Compound (Atreleuton) as a Research Target in Biological Pathways

Atreleuton (B1665310), also known as ABT-761, is a selective and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme. nih.gov This enzyme is a critical component in the biochemical cascade that converts arachidonic acid into leukotrienes, which are potent lipid mediators involved in inflammatory processes. researchgate.net By inhibiting 5-LO, Atreleuton effectively blocks the formation of all classes of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.govmedkoo.com

The role of the 5-LO pathway and leukotrienes in the pathophysiology of various inflammatory diseases has made Atreleuton a significant subject of research. researchgate.net Initially investigated for its therapeutic potential in asthma, a disease where leukotrienes are known to be major contributors to bronchoconstriction and inflammation, Atreleuton has since been studied in other chronic inflammatory conditions. researchgate.netmedkoo.comacs.org

More recent research has focused on its effects on atherosclerosis and cardiovascular disease. nih.govnih.gov The expression of 5-LO is increased in unstable atherosclerotic plaques, and the leukotrienes it produces are implicated in the development and progression of atherosclerosis. medkoo.comnih.gov Clinical studies have explored Atreleuton's ability to reduce leukotriene production and slow the progression of coronary plaques in patients with recent acute coronary syndrome (ACS). medkoo.commedchemexpress.comnih.gov These investigations highlight Atreleuton's role as a tool to probe the involvement of the 5-LO pathway in cardiovascular pathology. medkoo.comnih.gov

Table 1: Research Focus for Atreleuton

Disease Area Rationale for Investigation Key Research Findings
Asthma Leukotrienes are key mediators of bronchoconstriction and airway inflammation. researchgate.netacs.org Atreleuton was studied in clinical trials for asthma due to its potent inhibition of leukotriene formation. medkoo.com
Atherosclerosis / Cardiovascular Disease The 5-LO enzyme and leukotrienes are linked to the inflammation within unstable atherosclerotic plaques. medkoo.comnih.gov Studies in patients post-ACS showed Atreleuton reduced leukotriene production and slowed coronary plaque progression. medkoo.commedchemexpress.com
Inflammatory Bowel Disease (IBD) Leukotrienes are implicated as inflammatory mediators in the gut. acs.org The role of 5-LO inhibitors like Atreleuton has been considered due to the shared inflammatory pathways with asthma. acs.orgmedchemexpress.com

Proposed Metabolic Pathways Leading to Atreleuton Glucuronide Formation

The metabolism of Atreleuton involves several biochemical transformations. The primary routes identified in preclinical in vitro studies involve oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system.

Oxidative Metabolism: In vitro experiments using human liver microsomes have shown that Atreleuton is metabolized to form a methylene (B1212753) bridge hydroxy metabolite. nih.gov This hydroxylation is primarily mediated by the CYP3A4 isoform, with a smaller contribution from CYP2C9. nih.gov The study noted that over the concentration ranges tested, there was no evidence of other oxidative pathways like sulfoxidation or thiophene (B33073) ring hydroxylation. nih.gov

Glucuronidation Pathway: While direct glucuronidation of the parent Atreleuton has not been extensively detailed in published preclinical studies, it is a proposed and highly plausible metabolic pathway for this class of compounds. This is supported by several lines of reasoning:

The therapeutic drawbacks of Zileuton, another 5-LOX inhibitor, are partly attributed to its rapid clearance from the body, which is believed to result from extensive glucuronidation. researchgate.net

Metabolic studies of other novel 5-lipoxygenase-activating protein (FLAP) inhibitors, which function in the same pathway, have identified direct N-glucuronides as significant metabolites in humans. researchgate.netacs.org For instance, the N-glucuronide of the FLAP inhibitor atuliflapon (B605769) was the only metabolite that accounted for more than 10% of the total drug-related exposure in plasma. researchgate.net

The commercial availability of "this compound" as a reference standard from chemical synthesis companies strongly suggests its relevance as a metabolite. level.com.tw

Glucuronidation is a major Phase II metabolic reaction that attaches a glucuronic acid moiety to a substrate. nih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and serves to increase the water solubility of the compound, thereby facilitating its elimination from the body. nih.govontosight.ai For Atreleuton, it is proposed that the N-hydroxyurea functional group is a likely site for the attachment of glucuronic acid, forming this compound.

Table 2: Known and Proposed Metabolic Pathways for Atreleuton

Pathway Enzyme Family Description Evidence
Hydroxylation (Primary) Cytochrome P450 (CYP) Formation of a methylene bridge hydroxy metabolite. Primarily mediated by CYP3A4, with a minor role for CYP2C9. nih.gov In vitro studies with human liver microsomes. nih.gov
Glucuronidation (Proposed) UDP-glucuronosyltransferase (UGT) Conjugation of glucuronic acid to the parent molecule, likely at the N-hydroxyurea group, to form this compound. Inferred from metabolism of similar 5-LOX/FLAP inhibitors and commercial availability of the glucuronide standard. researchgate.netresearchgate.netlevel.com.tw

Preclinical Considerations for this compound Disposition

The disposition of a drug metabolite, encompassing its distribution, further metabolism, and excretion, is determined by its physicochemical properties. While specific preclinical disposition studies on this compound are not available in the public literature, its expected characteristics can be inferred from the general principles of glucuronide disposition.

Glucuronidation transforms a parent compound into a more hydrophilic and typically negatively charged metabolite. nih.gov This structural change has significant implications for its behavior in the body. Unlike the parent compound, which may cross cell membranes more readily, glucuronides generally require specialized transporter proteins to move into and out of cells and for their eventual elimination. nih.gov

Key Dispositional Characteristics of Glucuronides:

Distribution: Due to their increased polarity, glucuronides have a limited ability to cross cellular membranes by passive diffusion. Their distribution out of the liver (the primary site of metabolism) and into the bloodstream or bile is dependent on efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP).

Elimination: The primary routes of elimination for glucuronide metabolites are renal (urinary) and biliary (fecal) excretion. nih.gov The parent compound, Atreleuton, has a long terminal half-life of approximately 15 to 18 hours, with very little unchanged drug (<0.05%) being recovered in the urine. nih.gov This suggests that metabolism, including the formation of this compound and other metabolites, is the main driver of its clearance. The resulting glucuronide would then be eliminated via the kidneys or bile.

Enterohepatic Recirculation: Glucuronides excreted into the bile and subsequently the intestinal lumen can be subject to deconjugation by bacterial enzymes (β-glucuronidases). nih.gov This can release the parent compound (Atreleuton), which can then be reabsorbed into circulation. This process, known as enterohepatic recirculation, can prolong the exposure and half-life of the parent drug. The potential for this compound to undergo such recycling has not been specifically studied.

Enzymology of Atreleuton Glucuronide Formation

Species Differences in Glucuronidation Profiles of Atreleuton (B1665310) Precursors (in vitro/preclinical animal models)

Generating content for this outline without specific data on Atreleuton would require speculation or the use of data from unrelated compounds, which would violate the instructions to focus solely on Atreleuton Glucuronide and maintain scientific accuracy.

General Context of Glucuronidation Enzymology

For context, glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes. wikipedia.org These enzymes transfer glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion. wikipedia.org

UGT Isoforms: Different UGT isoforms (e.g., UGT1A1, UGT1A4, UGT1A9, UGT2B7) exhibit distinct but often overlapping substrate specificities. frontiersin.orgnih.gov In vitro studies using human liver microsomes or recombinant UGT isoforms are essential to identify which enzymes are responsible for a specific drug's metabolism. admescope.com

Kinetic Parameters: The efficiency of this process is described by Michaelis-Menten kinetics, with Km representing the substrate concentration at half-maximal velocity and Vmax representing the maximum reaction velocity. These parameters are crucial for predicting a drug's metabolic clearance.

Species Differences: Significant species differences exist in the expression and activity of UGT enzymes, which can lead to different metabolic profiles and clearance rates for a drug in preclinical animal models compared to humans. nih.govrug.nlresearchgate.net This is a critical consideration in drug development.

Without dedicated research on Atreleuton's metabolism, it is not possible to apply these general principles to create the specific, detailed article requested.

Analytical Characterization and Quantification of Atreleuton Glucuronide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of metabolites. These techniques provide detailed information about the molecular structure, including the site of conjugation, which is critical for understanding metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugation Site Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules, including the specific site of glucuronide conjugation. By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR), researchers can identify which atom on the parent drug, atreleuton (B1665310), has been linked to the glucuronic acid moiety nih.govuliege.be.

For Atreleuton Glucuronide, NMR analysis would be crucial to confirm that conjugation has occurred at a specific functional group, such as a hydroxyl or amine group. A comparison of the NMR spectra of atreleuton and its glucuronide metabolite would reveal significant downfield shifts for the proton and carbon signals at or near the site of glucuronidation uliege.be. Two-dimensional NMR experiments, such as HSQC and HMBC, would further establish the connectivity between the atreleuton structure and the glucuronic acid unit.

Despite the theoretical applicability and power of this technique, specific ¹H and ¹³C NMR chemical shift data for this compound have not been reported in publicly available scientific literature.

Table 1: Hypothetical NMR Data for this compound

Technique Parameter Expected Observation for this compound
¹H NMR Chemical Shift (δ) Data not available in searched literature.
¹³C NMR Chemical Shift (δ) Data not available in searched literature.
2D NMR (e.g., HMBC) Correlation Data not available in searched literature.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of metabolites and elucidating their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental composition of this compound.

Tandem mass spectrometry (MS/MS) involves the selection of the metabolite's molecular ion (precursor ion) and its subsequent fragmentation to produce a characteristic pattern of product ions. For glucuronide conjugates, a common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da), which helps to identify the class of the metabolite mdpi.com. Further fragmentation of the remaining aglycone (atreleuton) can confirm the identity of the parent drug. This technique is highly sensitive and specific, making it a cornerstone of metabolite identification nih.gov.

While MS and MS/MS are standard tools for such analyses, specific mass spectra, including precursor ion m/z values and fragmentation patterns for this compound, are not available in the reviewed literature.

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Parameter Expected Value / Observation
HRMS Accurate Mass [M-H]⁻ Data not available in searched literature.
MS/MS Precursor Ion (m/z) Data not available in searched literature.
MS/MS Key Product Ions (m/z) Data not available in searched literature.

Chromatographic Methodologies for Separation and Identification

Chromatography is essential for separating metabolites from complex biological matrices like plasma, urine, or microsomal incubations before their identification and quantification. The choice of chromatographic method is critical for achieving the necessary resolution and sensitivity.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites in biological samples nih.govtechnologynetworks.comnih.gov. This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry scispace.comresearchgate.net. A reversed-phase HPLC column is typically used to separate the polar glucuronide metabolite from the less polar parent drug and other endogenous components.

An LC-MS/MS method for this compound would be developed to achieve a specific retention time for the metabolite, allowing it to be distinguished from isomers and other related compounds scispace.com. The mass spectrometer would be operated in a mode such as multiple reaction monitoring (MRM) for quantitative analysis, providing exceptional sensitivity and specificity researchgate.net.

Detailed parameters for a specific LC-MS/MS method for this compound, such as column type, mobile phase composition, flow rate, and retention time, have not been published.

Table 3: Illustrative LC-MS/MS Method Parameters

Parameter Description
LC Column Data not available in searched literature.
Mobile Phase Data not available in searched literature.
Flow Rate Data not available in searched literature.
Retention Time Data not available in searched literature.
Ionization Mode Data not available in searched literature.
MRM Transitions Data not available in searched literature.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) can be paired with various detectors, such as ultraviolet (UV), diode array (DAD), or fluorescence detectors, for the analysis of drug metabolites. While generally less sensitive and specific than mass spectrometry, HPLC-UV can be a robust method for quantification when concentrations are sufficiently high and the metabolite possesses a suitable chromophore nih.gov.

For this compound, an HPLC method would be developed to ensure adequate separation from the parent compound and endogenous interferences. The detector wavelength would be optimized based on the UV absorbance spectrum of the analyte. However, this method may lack the sensitivity required for detecting low concentrations typically found in biological samples.

Specific HPLC methods, including column specifications, mobile phases, and detection wavelengths for the dedicated analysis of this compound, are not described in the scientific literature.

Development and Validation of Quantitative Analytical Assays

Once a suitable analytical method, typically LC-MS/MS, is established, a quantitative assay must be developed and rigorously validated to ensure its reliability for measuring the concentration of this compound in biological samples. The validation process adheres to guidelines from regulatory agencies and assesses various performance characteristics.

The development of a quantitative assay involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components researchgate.net. The validation process confirms the assay's performance by evaluating its linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, selectivity, recovery, and stability.

There are no published reports detailing the development and validation of a specific quantitative analytical assay for this compound. Therefore, key validation parameters remain undetermined.

Table 4: Standard Validation Parameters for a Quantitative Assay

Parameter Description Status for this compound
Linearity (r²) The ability to elicit test results that are directly proportional to the concentration of the analyte. Data not available in searched literature.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Data not available in searched literature.
Accuracy (%) The closeness of the determined value to the nominal or known true value. Data not available in searched literature.
Precision (%RSD) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Data not available in searched literature.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. Data not available in searched literature.
Recovery (%) The detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. Data not available in searched literature.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Data not available in searched literature.

Method Development for this compound in In Vitro and Preclinical Biological Matrices

Method development for this compound would involve several key steps:

Sample Preparation: The initial and critical step is the extraction of this compound from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix. For a polar metabolite like a glucuronide, SPE with a suitable sorbent is often preferred to achieve a clean extract and minimize matrix effects.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from the parent drug, other metabolites, and endogenous matrix components. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium acetate to improve ionization) and an organic solvent (typically acetonitrile or methanol). The gradient elution program is optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the detector of choice for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a product ion (a characteristic fragment ion generated upon collision-induced dissociation). This transition is highly specific to the analyte, ensuring accurate quantification even in complex matrices.

The development process also includes the selection of a suitable internal standard (IS), which is a compound with similar physicochemical properties to the analyte, added to the samples at a known concentration to correct for variability in sample preparation and instrument response. A stable isotope-labeled version of this compound would be the ideal IS.

Assessment of Analytical Sensitivity, Selectivity, and Reproducibility

Once a bioanalytical method is developed, it must undergo rigorous validation to ensure its reliability and reproducibility for its intended purpose. au.dk The validation process assesses several key parameters as defined by regulatory guidelines.

Analytical Sensitivity: This is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. thermofisher.com

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. nih.gov This includes the parent drug (Atreleuton), other potential metabolites, and endogenous matrix components. Specificity is typically assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of the analyte and IS.

Reproducibility: This is evaluated through the determination of precision and accuracy.

Precision refers to the closeness of repeated measurements and is expressed as the coefficient of variation (%CV). It is assessed at multiple concentration levels (LLOQ, low, medium, and high quality control samples) both within a single analytical run (intra-day precision) and between different runs (inter-day precision).

Accuracy is the closeness of the measured value to the true value and is expressed as the percentage of the nominal concentration. It is also assessed at the same quality control levels.

The stability of this compound in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage) must also be thoroughly investigated to ensure the integrity of the samples from collection to analysis.

While specific validation data for an this compound assay is not publicly available, the table below illustrates typical acceptance criteria for a validated bioanalytical method based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%) Within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy (%) Within ±15% of nominal (±20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS in blank matrix.
Stability Analyte concentration within ±15% of the initial concentration under tested conditions.

Advancements in High-Throughput Screening Techniques for Glucuronide Detection

High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid evaluation of large compound libraries. researchgate.net While HTS is more commonly associated with identifying inhibitors of drug-metabolizing enzymes rather than detecting their metabolites, advancements in analytical technologies are paving the way for higher throughput metabolite analysis.

The development of HTS assays for glucuronidation often focuses on the activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for this metabolic pathway. These assays can be used to screen for potential inhibitors of Atreleuton glucuronidation, which could indicate a risk of drug-drug interactions.

Recent advancements that facilitate higher throughput in metabolite detection include:

Rapid LC-MS/MS Methods: The use of UHPLC systems with shorter columns and faster gradients can significantly reduce the run time per sample, allowing for the analysis of a larger number of samples in a given timeframe.

Multiplexing: Modern LC-MS/MS systems can monitor multiple MRM transitions simultaneously, enabling the quantification of the parent drug and multiple metabolites, including glucuronides, in a single run.

Automated Sample Preparation: Robotic liquid handling systems can automate the entire sample preparation workflow, from pipetting to extraction, significantly increasing throughput and reducing variability.

Direct Analysis Techniques: Technologies such as acoustic droplet ejection mass spectrometry allow for the direct analysis of samples from microplates without the need for chromatographic separation, offering ultra-high throughput for certain applications. While this may not be suitable for quantitative analysis in complex matrices, it can be used for qualitative screening.

For the specific detection of glucuronides in an HTS format, fluorescence-based assays have been developed for certain UGT enzymes. researchgate.net These assays utilize a pro-fluorescent substrate that becomes fluorescent upon glucuronidation, providing a rapid and sensitive readout of enzyme activity. Such an assay could be adapted to screen for compounds that modulate the UGT enzymes responsible for Atreleuton's metabolism.

Mechanistic and in Vitro Biological Investigations of Atreleuton Glucuronide

In Vitro Stability and Reactivity Assessment of Atreleuton (B1665310) Glucuronide

The stability of a glucuronide metabolite is a critical factor in understanding its potential for accumulation and biological activity. An in vitro assessment would typically involve incubating Atreleuton Glucuronide in various biological matrices and buffer systems to determine its chemical and enzymatic stability.

Key Stability Parameters:

ParameterDescriptionTypical In Vitro System
Chemical Stability Assessment of degradation (e.g., hydrolysis) in aqueous buffers at different pH values (e.g., physiological pH 7.4, and acidic/basic conditions).Phosphate-buffered saline (PBS)
Enzymatic Stability Evaluation of hydrolysis by β-glucuronidase enzymes, which are present in various tissues and gut bacteria.Liver microsomes, intestinal microsomes, recombinant β-glucuronidase
Acyl Migration For acyl glucuronides, the potential for intramolecular rearrangement to form reactive isomers.Incubation in buffer and plasma

Detailed research findings on the specific half-life, degradation products, and reactivity of this compound are not currently available. Such studies would be crucial to predict its persistence and potential for covalent binding to macromolecules, a phenomenon sometimes associated with acyl glucuronide reactivity.

Interactions with Transport Proteins in Cellular Models (e.g., Efflux and Uptake Transporters)

The movement of drug metabolites across cell membranes is often mediated by transport proteins. Understanding these interactions is vital for predicting the distribution and elimination of this compound. Cellular models overexpressing specific transporters are commonly used for these investigations.

Transporter Interactions:

Transporter TypeExamplesRole in Glucuronide Disposition
Efflux Transporters Multidrug Resistance-associated Proteins (MRPs), Breast Cancer Resistance Protein (BCRP), P-glycoprotein (P-gp)Pump glucuronides out of cells, contributing to their elimination from tissues and the body.
Uptake Transporters Organic Anion Transporters (OATs), Organic Anion Transporting Polypeptides (OATPs)Mediate the uptake of glucuronides into cells, particularly in the liver and kidneys, for further processing and elimination.

Specific data identifying whether this compound is a substrate or inhibitor of these transporters are not available. Such studies would clarify its potential for drug-drug interactions and its routes of excretion.

Intrinsic Biological Activities of this compound in Cell-Based or Enzymatic Assays

A crucial aspect of metabolite characterization is determining whether it retains, loses, or gains biological activity compared to the parent compound.

Comparison of Activity with Parent Compound in Relevant In Vitro Systems

The primary pharmacological activity of Atreleuton is the inhibition of 5-lipoxygenase (5-LO). To assess the intrinsic activity of this compound, its inhibitory potency against the 5-LO enzyme would be directly compared to that of Atreleuton.

Comparative Activity Assessment:

CompoundTargetAssay TypeExpected Outcome
Atreleuton5-LipoxygenaseEnzymatic assay (e.g., measuring leukotriene production)Potent inhibition
This compound5-LipoxygenaseEnzymatic assayTo be determined; often significantly reduced activity compared to the parent drug.

There are no published studies providing a direct comparison of the 5-LO inhibitory activity of Atreleuton and its glucuronide.

Studies on Receptor Binding or Enzymatic Modulation (in vitro)

Beyond its primary target, it is important to investigate whether this compound interacts with other receptors or enzymes. This is typically done through broad panel screening.

Potential Off-Target Activities:

Receptor Binding Assays: A panel of common receptors would be screened to identify any significant binding affinity of this compound.

Enzymatic Modulation Assays: The effect of this compound on a range of enzymes would be tested to uncover any unexpected inhibitory or activating effects.

Specific data from such in vitro studies for this compound are not available in the public domain.

Structure-Activity Relationships (SAR) for this compound Isomers and Analogues

Structure-activity relationship (SAR) studies involve synthesizing and testing isomers and analogues of a compound to understand how chemical structure influences biological activity. For this compound, this would involve investigating how variations in the glucuronide linkage or modifications to the Atreleuton scaffold affect its properties.

Areas for SAR Investigation:

Structural VariationProperty to Investigate
Positional Isomers of Glucuronidation Stability, transporter interaction, biological activity
Stereoisomers Enantioselective activity or transport
Analogues with Modified Aglycone Impact of structural changes on glucuronidation and subsequent metabolite activity

Currently, there are no published SAR studies focusing on this compound isomers and analogues.

Role of Beta Glucuronidase in Atreleuton Glucuronide Disposition

Mechanisms of Beta-Glucuronidase-Mediated Deconjugation of Glucuronides

Beta-glucuronidases (β-GUS) are a class of hydrolase enzymes that catalyze the cleavage of β-D-glucuronic acid from the non-reducing end of glycosaminoglycans and other glucuronide conjugates. wikipedia.org This process, known as deconjugation, is a critical step in the metabolism and disposition of numerous endogenous and exogenous compounds, including drug metabolites like Atreleuton (B1665310) Glucuronide.

The fundamental mechanism involves the hydrolytic cleavage of the glycosidic bond between the glucuronic acid moiety and the aglycone (the parent drug, in this case, Atreleuton). covachem.com This reaction effectively reverses the Phase II metabolic process of glucuronidation. frontiersin.org Glucuronidation, which primarily occurs in the liver, attaches a polar glucuronic acid group to a lipophilic compound, increasing its water solubility and facilitating its excretion via bile or urine. covachem.com

The catalytic action of β-glucuronidase breaks this bond, releasing the more lipophilic and often pharmacologically active parent compound. covachem.comscbt.com The active site of the enzyme typically contains two crucial acidic residues, often glutamic acid, which act as a nucleophile and a general acid/base catalyst to facilitate the hydrolysis of the substrate. wikipedia.org This deconjugation can occur within the lysosomes of mammalian cells or, more significantly for drug disposition, in the gastrointestinal tract due to enzymes secreted by the gut microbiota. wikipedia.orgnih.gov

In Vitro Studies of Atreleuton Glucuronide Hydrolysis by Mammalian Beta-Glucuronidases

Currently, specific in vitro studies detailing the hydrolysis rates and kinetics of this compound when incubated with purified mammalian β-glucuronidases or tissue preparations (such as liver microsomes) are not available in the public domain. Such studies would be essential to quantify the susceptibility of this specific metabolite to enzymatic deconjugation by human enzymes, providing insight into its potential for reactivation within various tissues.

Influence of Microbial Beta-Glucuronidases on this compound (in vitro/ex vivo models)

Detailed research using in vitro or ex vivo models (e.g., incubation with fecal preparations or specific bacterial strains) to specifically investigate the hydrolysis of this compound by microbial β-glucuronidases has not been published. The gut microbiome expresses a vast array of β-glucuronidases with diverse substrate specificities. frontiersin.orgnih.gov Investigating the interaction between this compound and these microbial enzymes would be necessary to understand its stability in the gut lumen and its potential to be deconjugated by gut bacteria.

Future Research Directions in Atreleuton Glucuronide Studies

Development of Novel Biocatalytic Systems for Atreleuton (B1665310) Glucuronide Productionhyphadiscovery.commdpi.com

The efficient and scalable synthesis of Atreleuton Glucuronide is a critical prerequisite for extensive research. Traditional chemical synthesis methods can be complex and may lack the high stereo- and regioselectivity characteristic of enzymatic reactions. Future research is therefore geared towards developing novel biocatalytic systems that offer greener, more efficient, and highly selective alternatives for producing this metabolite. mdpi.com

Key biocatalytic approaches being explored include:

Recombinant Enzymes: The use of purified, recombinant uridine (B1682114) diphosphate (B83284) (UDP)-glucuronosyltransferase (UGT) enzymes offers a highly controlled method for glucuronide synthesis. hyphadiscovery.com By selecting specific UGT isoforms known to metabolize atreleuton, researchers can achieve high yields of the desired glucuronide conjugate. This approach allows for precise control over reaction conditions and simplifies downstream purification processes.

Whole-Cell Biotransformation: This method utilizes engineered microorganisms (such as E. coli or yeast) that are genetically modified to express the necessary UGT enzymes. nih.gov Whole-cell systems can be more cost-effective as they eliminate the need for enzyme purification. nih.gov They can also be designed to regenerate the essential cofactor, UDP-glucuronic acid (UDPGA), internally, further improving process efficiency. Microbial biotransformation is particularly adept at producing glucuronides that may be formed through sequential reactions, such as hydroxylation followed by O-glucuronidation. hyphadiscovery.com

Enzyme Immobilization: Immobilizing UGT enzymes on solid supports is another promising avenue. This technique enhances enzyme stability, allows for continuous flow production processes, and simplifies the recovery and reuse of the biocatalyst, leading to more economical and sustainable production.

These biocatalytic strategies are expected to overcome the limitations of chemical synthesis, providing a reliable supply of this compound for further research into its disposition, reactivity, and potential applications.

Table 1: Comparison of Biocatalytic Production Systems for this compound

Feature Recombinant Enzymes Whole-Cell Biotransformation
Selectivity High (isoform-specific) High (dependent on expressed enzyme)
Process Control High Moderate
Cofactor Requirement External UDPGA supply needed Internal regeneration possible
Purification Simpler (fewer byproducts) More complex (cellular components)

| Cost-Effectiveness | Higher initial cost (enzyme purification) | Potentially lower operational cost |

Advanced In Vitro Models for Studying Glucuronide Disposition and Reactivitynih.govfda.gov

Understanding the metabolic fate, transport, and potential reactivity of this compound within the body is crucial. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. fda.gov The future of research in this area lies in the adoption of advanced three-dimensional (3D) in vitro models that more accurately mimic human physiology. nih.govfda.gov

3D Spheroids and Organoids: These self-assembling, multicellular structures recreate the 3D architecture and cell-to-cell interactions of native tissues like the liver. mdpi.com Liver spheroids and organoids exhibit enhanced metabolic functions and prolonged viability compared to 2D cultures, making them superior models for studying the long-term disposition of this compound, including its formation, transport across cell membranes, and potential for further metabolism or enterohepatic recirculation. nih.gov

Organs-on-a-Chip (OOCs): OOCs are microfluidic devices that culture human cells in continuously perfused micro-chambers, simulating the dynamic environment of living organs. mdpi.comfluigent.com A "liver-on-a-chip," for instance, can model the physiological flow of blood and nutrients, allowing for a more accurate assessment of this compound's hepatic uptake, metabolism, and excretion. nih.gov Furthermore, multi-organ-on-a-chip (MOC) systems can connect different organ models (e.g., liver, intestine, and kidney) to investigate complex inter-organ interactions and the systemic disposition of the glucuronide. nih.govresearchgate.net These advanced models are invaluable for exploring how this compound is handled and distributed throughout the body. researchgate.net

These sophisticated platforms offer unprecedented opportunities to investigate the pharmacokinetics of this compound in a more physiologically relevant context, bridging the gap between preclinical research and clinical outcomes. drugtargetreview.com

Table 2: Features of Advanced In Vitro Models for Glucuronide Studies

Model Type Key Characteristics Application for this compound
3D Spheroids/Organoids Self-assembled, tissue-like architecture; enhanced cell-cell interactions. mdpi.com Long-term metabolism studies, assessment of cellular transport and accumulation.
Organs-on-a-Chip (OOCs) Microfluidic perfusion, simulation of physiological flow and mechanical cues. mdpi.comnih.gov Studying hepatic clearance, biliary excretion, and modeling drug-induced liver injury.

| Multi-Organ-Chips (MOCs) | Interconnected organ models (e.g., liver-kidney). researchgate.net | Investigating systemic disposition, inter-organ metabolism, and enterohepatic circulation. |

Integration of Computational Chemistry and Modeling for Predicting Glucuronidation Sites and Metabolite Propertiesannualreviews.orgbenthamdirect.com

Computational, or in silico, methods are becoming indispensable tools in drug metabolism research, offering a rapid and cost-effective alternative to experimental approaches. annualreviews.orgproquest.com Integrating computational chemistry and molecular modeling holds significant promise for elucidating the glucuronidation of atreleuton and predicting the physicochemical properties of this compound.

Future research will likely focus on several key computational strategies:

Predicting Glucuronidation Sites: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be trained on large datasets of known UGT substrates to predict the most likely sites of glucuronidation on the atreleuton molecule. benthamdirect.comnih.gov More advanced techniques, such as those combining quantum mechanical (QM) simulations with machine learning, can calculate the reactivity of different functional groups on atreleuton to provide a more mechanistically detailed prediction of its metabolism. oup.comoptibrium.com These models help researchers anticipate which specific isomers of this compound will be formed.

Pharmacophore and Homology Modeling: In the absence of high-resolution crystal structures for many UGT enzymes, homology modeling can be used to build 3D structural models. These models, in combination with pharmacophore modeling, help to understand how atreleuton docks into the active site of different UGT isoforms, providing insights into enzyme selectivity. benthamdirect.com

Predicting Metabolite Properties: Computational tools can also be used to predict the key physicochemical and pharmacokinetic properties of this compound itself. This includes properties such as its solubility, polarity, and its potential to be a substrate for drug transporters. Such predictions are vital for anticipating its absorption, distribution, and excretion characteristics in vivo.

By combining these in silico approaches, researchers can build comprehensive models that predict the formation, characteristics, and metabolic fate of this compound, thereby guiding and refining experimental studies. nih.govnih.gov

Exploration of this compound as a Probe for UGT and Glucuronidase Activities in Research Systems

Chemical probes are essential tools for measuring the activity of specific enzymes in complex biological systems like liver microsomes or cell lysates. researchgate.net A key area of future research is the potential development and validation of this compound, or a derivative, as a selective probe for monitoring the activity of UGT enzymes or, conversely, β-glucuronidases.

As a UGT Probe Substrate: If atreleuton is found to be metabolized predominantly by a single UGT isoform, it could serve as a highly specific probe for that enzyme's activity. nih.gov Research would involve developing a sensitive and high-throughput analytical method, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the rate of this compound formation. researchgate.net This would create a valuable tool for screening new chemical entities for their potential to inhibit or induce specific UGT enzymes, a critical step in assessing drug-drug interaction risks. nih.gov

As a Glucuronidase Substrate: this compound itself can be used as a substrate to measure the activity of β-glucuronidase enzymes. sigmaaldrich.com These enzymes are present in various tissues and in the gut microbiome, where they can cleave glucuronides, releasing the parent drug (atreleuton) in a process that contributes to enterohepatic recirculation and can sometimes lead to toxicity. By monitoring the rate of this compound hydrolysis, researchers can study the activity of these enzymes in different biological samples. bioassaysys.comabcam.com To enhance its utility, a fluorescent tag could potentially be attached to the atreleuton molecule, creating a fluorogenic probe that allows for real-time activity measurements in vitro and potentially in vivo imaging. nih.gov

Validating this compound as a reliable enzymatic probe would provide the scientific community with a new and specific tool to investigate important metabolic pathways.

Q & A

Q. What are the primary enzymatic pathways involved in the synthesis of Atreleuton Glucuronide, and how can these be experimentally validated?

Methodological Answer: this compound is likely formed via glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes. To identify the specific UGT isoforms responsible:

  • Use recombinant UGT-expressing cell lines (e.g., COS-7, HEK293) to screen for enzymatic activity .
  • Perform kinetic assays with liver microsomes or hepatocytes, monitoring glucuronide formation via LC-MS/MS .
  • Validate using chemical inhibitors (e.g., bilirubin for UGT1A1) or genetic knockdown (siRNA) to confirm isoform specificity .

Q. What analytical techniques are most robust for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Optimize sample preparation using solid-phase extraction (SPE) with methanol/ammonium acetate buffers to enhance ionization .
  • Hydrophilic interaction liquid chromatography (HILIC): Effective for polar glucuronides, paired with accurate mass measurement for structural confirmation .
  • Nuclear magnetic resonance (NMR): Use 1^1H- or 2^2H-NMR to resolve glucuronide positional isomers (e.g., H5/H2 ratios for glycogenolysis flux analysis) .

Q. How should pharmacokinetic studies of this compound be designed to account for interindividual variability?

Methodological Answer:

  • Longitudinal sampling: Collect urine/serum over extended periods to capture elimination kinetics, as done for diazepam glucuronides .
  • Normalize to urinary creatinine: Correct analyte concentrations to mitigate variability from renal function .
  • Incorporate CYP/UGT phenotyping: Pre-screen participants for polymorphisms (e.g., UGT1A1*28) using genotyping or probe substrates (e.g., bilirubin clearance) .

Advanced Research Questions

Q. How can contradictory data on this compound’s tissue distribution be resolved in preclinical models?

Methodological Answer:

  • Comparative interspecies studies: Use microdialysis in rodents vs. non-human primates to assess blood-brain barrier penetration, as demonstrated for dopamine glucuronide .
  • Mechanistic modeling: Apply Bayesian analysis to posterior probability distributions (e.g., MCMC simulations) to reconcile discrepancies in hepatic vs. extrahepatic glucuronidation .
  • Tissue-specific UGT profiling: Quantify enzyme expression in target tissues (e.g., liver, kidney) via proteomics or qRT-PCR .

Q. What experimental strategies address the instability of this compound in bioanalytical workflows?

Methodological Answer:

  • Stability-indicating assays: Use DOE (Design of Experiments) to optimize pH, temperature, and storage conditions. For example, Plackett-Burman designs can identify critical factors in glucuronide extraction .
  • Enzymatic stabilization: Add β-glucuronidase inhibitors (e.g., saccharolactone) to prevent hydrolysis during sample processing .
  • Cold-chain logistics: Validate freeze-thaw cycles and storage at -80°C with aliquots to minimize degradation .

Q. How does the ontogeny of UGT enzymes impact this compound metabolism in pediatric populations?

Methodological Answer:

  • Developmental hepatocyte models: Use primary hepatocytes from neonatal vs. adult donors to assess age-dependent glucuronidation capacity .
  • In vivo tracer studies: Administer 2^2H2_2O to measure gluconeogenesis/glycogenolysis contributions to glucuronide pools, adapting methods from hepatic glucose production studies .
  • Cross-species validation: Compare data from neonatal guinea pigs (historically used for bilirubin glucuronidation studies) with human pediatric samples .

Data Contradiction Analysis Framework

Scenario Resolution Strategy Example from Evidence
Variability in urinary excretionNormalize to creatinine; stratify by UGT1A1 genotypeDiazepam glucuronide study
Discrepant tissue concentrationsUse microdialysis + proteomicsDopamine glucuronide in brain
Stability issues under storageDOE-based optimizationEthyl glucuronide extraction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.